Conformational Rigidity via Zero Rotatable Bonds
rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one contains zero rotatable bonds, imposing complete conformational rigidity on the bicyclic core [1]. In contrast, monocyclic diamine alternatives such as piperazine and homopiperazine possess conformational flexibility with multiple rotatable bonds, while the saturated analogue 3,9-diazabicyclo[3.3.2]decane (CAS 66037-68-1) also contains zero rotatable bonds but lacks the ketone functionality at position 10 that provides an additional hydrogen-bonding anchor point [1]. The zero rotatable bond count of the target scaffold translates to lower entropic penalty upon target binding compared to flexible diamine linkers [2].
| Evidence Dimension | Rotatable bond count (molecular flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | Piperazine: multiple rotatable bonds; 3,9-diazabicyclo[3.3.2]decane (CAS 66037-68-1): 0 rotatable bonds but no ketone |
| Quantified Difference | Target compound achieves complete conformational constraint while retaining ketone hydrogen-bonding capability |
| Conditions | Calculated molecular property data from authoritative chemical database |
Why This Matters
Zero rotatable bonds reduce entropic penalty upon target binding and increase the probability of obtaining interpretable structure-activity relationships, making this scaffold preferable for rational drug design programs where conformational control is critical.
- [1] PubChem. 3,9-Diazabicyclo[3.3.2]decan-10-one. Compound Summary CID 43431233. National Center for Biotechnology Information. View Source
- [2] De Martino M, Chiaramonte M, Legnani L, Toma L. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. 2026;17:1-20. View Source
